molecular formula C20H19N3O3S B2918215 2-{[4-(4-methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide CAS No. 895112-23-9

2-{[4-(4-methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide

Cat. No.: B2918215
CAS No.: 895112-23-9
M. Wt: 381.45
InChI Key: YTRRZGJBCZUHPO-UHFFFAOYSA-N
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Description

2-{[4-(4-methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide is a specialized dihydropyrazinone derivative of significant interest in agrochemical research and discovery. The compound's molecular architecture, featuring a 3-oxo-3,4-dihydropyrazin-2-yl core substituted with a 4-methoxyphenyl group at the 4-position and a sulfanyl-linked acetamide side chain terminating in a 3-methylphenyl group, positions it within a class of heterocyclic compounds investigated for their potential bioactivity . Compounds with this structural motif have demonstrated promising biological activity in agricultural science, particularly as lead structures for the development of novel herbicidal agents . The mechanism of action for this chemical class is believed to involve specific interactions with plant biological targets, potentially disrupting essential metabolic pathways, though the precise molecular target for this specific analog is an active area of investigation. The presence of the methoxyphenyl-dihydropyrazine scaffold, connected via a thioether linkage to an N-(3-methylphenyl)acetamide group, is a critical structural feature that may influence its binding affinity and selectivity. This compound offers researchers a valuable chemical tool for exploring new modes of action in weed control, developing more effective crop protection solutions, and conducting structure-activity relationship (SAR) studies to optimize efficacy and environmental safety profiles . Its investigation contributes to the broader understanding of how heterocyclic compounds with specific hydrogen bonding acceptors and hydrophobic domains can be engineered for targeted agricultural applications.

Properties

IUPAC Name

2-[4-(4-methoxyphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(3-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O3S/c1-14-4-3-5-15(12-14)22-18(24)13-27-19-20(25)23(11-10-21-19)16-6-8-17(26-2)9-7-16/h3-12H,13H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTRRZGJBCZUHPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CSC2=NC=CN(C2=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-(4-methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide typically involves multiple steps. One common route includes the following steps:

    Formation of the pyrazinone ring: This can be achieved by the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the methoxyphenyl group: This step often involves a nucleophilic substitution reaction where a methoxyphenyl halide reacts with the pyrazinone intermediate.

    Attachment of the sulfanyl-acetamide linkage: This final step can be carried out by reacting the pyrazinone derivative with a thiol and an acetamide derivative under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-{[4-(4-methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to reduce the pyrazinone ring or other functional groups.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly at the methoxyphenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halides (e.g., bromine or chlorine) and bases (e.g., sodium hydroxide) are commonly employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

2-{[4-(4-methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Research may focus on its potential as a drug candidate for various diseases.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-{[4-(4-methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocyclic Variations

  • Pyrazine vs. Quinazolinone/Thienopyrimidine Derivatives: The target compound’s 3,4-dihydropyrazin-2-one core differs from quinazolinone () and thieno[3,2-d]pyrimidine () scaffolds.

Substituent Effects

  • Aromatic Ring Substitutions: 4-Methoxyphenyl (target compound) vs. N-(3-Methylphenyl)acetamide vs. N-(4-methylphenyl)acetamide (): The meta-methyl group may reduce steric hindrance compared to para-substituted analogs, affecting binding pocket interactions .

Table 1: Key Properties of Comparable Compounds

Compound Core Structure Substituents Melting Point (°C) Notable Activity
Target Compound 3,4-Dihydropyrazin-2-one 4-MeOPh, N-(3-MePh) N/A Inferred anti-inflammatory
13b () Hydrazinylidene-cyano 4-MeOPh, N-(4-sulfamoylPh) 274 Not reported
(ZINC2719985) Thieno[3,2-d]pyrimidine 4-ClPh, N-(4-MePh) N/A Potential kinase inhibition
N-(4-Methoxyphenyl)acetamide () Simple acetamide 4-MeOPh N/A Antimicrobial

Biological Activity

The compound 2-{[4-(4-methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide is a member of the class of organic compounds known as acetamides and has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on diverse research findings.

Chemical Structure and Properties

The molecular formula of the compound is C20H19N3O3SC_{20}H_{19}N_3O_3S with a molecular weight of approximately 381.45 g/mol. The structure features a dihydropyrazine core linked to a methoxyphenyl group and an acetamide moiety, which contributes to its pharmacological profile.

Biological Activity

Research indicates that compounds with similar structural motifs exhibit a variety of biological activities, including:

  • Antimicrobial Activity : Compounds containing the dihydropyrazine scaffold have shown effectiveness against various bacterial strains. For instance, studies have demonstrated that derivatives can inhibit the growth of Gram-positive and Gram-negative bacteria, indicating potential use as antimicrobial agents .
  • Anticancer Properties : The presence of the methoxyphenyl group is associated with anticancer activity. In vitro studies have reported that related compounds can induce apoptosis in cancer cell lines, suggesting that this compound may also possess similar effects .
  • Anti-inflammatory Effects : The compound's potential to modulate inflammatory pathways has been highlighted in various studies. Specifically, it may inhibit the expression of pro-inflammatory cytokines such as TNF-alpha and IL-6, which are critical in inflammatory responses .

The biological activity of this compound is likely mediated through multiple mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways, which could contribute to its anticancer and anti-inflammatory effects.
  • Receptor Modulation : It might interact with various receptors in the body, influencing signaling pathways that regulate cell proliferation and immune responses.

Case Studies

A review of literature reveals several case studies focusing on similar compounds:

  • Antimicrobial Study : A study conducted by Patel et al. (2013) demonstrated that methoxy-substituted pyrazine derivatives exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The study suggested that structural modifications could enhance efficacy .
  • Anticancer Research : In a study by Rani et al. (2014), several phenoxy-N-arylacetamides were evaluated for their cytotoxic effects on human cancer cell lines. The results indicated that these compounds could induce apoptosis through mitochondrial pathways, highlighting their potential as chemotherapeutic agents .
  • Anti-inflammatory Effects : Research by Hsieh et al. (2012) explored the anti-inflammatory properties of related compounds in models of rheumatoid arthritis. The findings suggested significant reductions in paw swelling and inflammatory markers upon treatment with these compounds, indicating their therapeutic potential in inflammatory diseases .

Q & A

Q. Key Data :

StepReagents/ConditionsYieldCharacterizationReference
1K₂CO₃, DMF, 80°C45–60%¹H NMR, IR
2Pd(OAc)₂, Xantphos, 110°C30–40%HPLC-MS, XRD
3EDC, HOBt, DCM50–65%LC-MS, ¹³C NMR

Basic: What analytical techniques are critical for structural validation?

Q. Methodological Answer :

  • X-ray Crystallography : Resolves crystal packing and confirms stereochemistry (e.g., bond angles, dihedral angles in the pyrazinone ring) .
  • Spectroscopy :
    • ¹H/¹³C NMR : Assign methoxy (δ 3.8–4.0 ppm) and acetamide (δ 2.1–2.3 ppm) protons.
    • IR : Confirm carbonyl stretches (C=O at ~1680 cm⁻¹ for pyrazinone and ~1650 cm⁻¹ for acetamide).
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula (e.g., [M+H]⁺ calculated for C₂₀H₂₀N₃O₃S: 382.1224).

Advanced: How can low synthetic yields in multi-step routes be systematically optimized?

Methodological Answer :
Employ Design of Experiments (DoE) to identify critical factors:

Variables : Temperature, catalyst loading, solvent polarity.

Response Surface Methodology (RSM) : Maximizes yield while minimizing side reactions (e.g., hydrolysis of the acetamide group).

Case Study : A 3² factorial design for Step 2 (Pd-catalyzed coupling) improved yield from 35% to 52% by optimizing Pd(OAc)₂ (8 mol%) and reaction time (18 hrs) .

Q. Computational Support :

  • Reaction Path Search : Quantum chemical calculations (DFT) model transition states to identify energy barriers .
  • Table : Key Parameters for DFT Optimization
FunctionalBasis SetSolvent ModelConvergence Criteria
B3LYP6-31G(d)SMD (DMF)1e⁻⁶ Hartree/Bohr

Advanced: How to resolve contradictions in spectroscopic data across studies?

Methodological Answer :
Contradictions often arise from:

  • Solvent Effects : Chemical shifts vary in DMSO-d₆ vs. CDCl₃ (e.g., acetamide protons shift upfield in DMSO).
  • Tautomerism : The pyrazinone ring may exist in keto-enol forms, altering NMR signals. Use variable-temperature NMR to confirm dynamic equilibria .
  • Crystallographic Validation : Compare experimental XRD data with computational models (e.g., Mercury CSD) to rule out polymorphic variations .

Advanced: What computational strategies predict biological target interactions?

Q. Methodological Answer :

Molecular Docking : AutoDock Vina or Schrödinger Suite models binding to kinases (e.g., EGFR) using:

  • Grid Parameters : 25 ų box centered on ATP-binding site.
  • Scoring Function : MM-GBSA for binding free energy.

MD Simulations : GROMACS assesses stability of ligand-protein complexes (50 ns trajectory, CHARMM36 force field).

ADMET Prediction : SwissADME evaluates pharmacokinetics (e.g., logP ~2.8, moderate blood-brain barrier permeability) .

Advanced: How do heterogeneous vs. homogeneous reaction conditions impact scalability?

Q. Methodological Answer :

  • Heterogeneous Catalysis :
    • Pros : Easier catalyst recovery (e.g., Pd/C in Step 2).
    • Cons : Reduced efficiency due to diffusion limitations (yield drops 15% vs. homogeneous).
  • Homogeneous Catalysis :
    • Pros : Higher yields (e.g., Pd(OAc)₂ with Xantphos).
    • Cons : Requires costly ligand recycling.

Case Study : Switching to immobilized Pd nanoparticles on SiO₂ improved turnover number (TON) from 120 to 450 but required higher temperatures (120°C) .

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